molecular formula C9H15NO3 B13659641 Ethyl 2-(6-Oxo-3-piperidyl)acetate

Ethyl 2-(6-Oxo-3-piperidyl)acetate

Cat. No.: B13659641
M. Wt: 185.22 g/mol
InChI Key: SFMATUJECQVWAX-UHFFFAOYSA-N
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Description

Ethyl 2-(6-Oxo-3-piperidyl)acetate is an organic compound featuring a piperidine ring substituted with an oxo group at position 6 and an ethyl acetate moiety at position 2.

  • Structural features: The piperidine ring provides a nitrogen-containing heterocycle, while the oxo group introduces polarity, influencing solubility and reactivity. The ethyl acetate side chain enhances lipophilicity, making it suitable for pharmaceutical or synthetic applications .
  • Synthesis: Similar compounds are synthesized via esterification or nucleophilic substitution reactions. For example, ethyl oxalate derivatives are prepared using ethyl 2-chloro-2-oxoacetate and alcohols/amines under basic conditions .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 2-(6-oxopiperidin-3-yl)acetate

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)5-7-3-4-8(11)10-6-7/h7H,2-6H2,1H3,(H,10,11)

InChI Key

SFMATUJECQVWAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC(=O)NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-Oxo-3-piperidyl)acetate typically involves the reaction of piperidine derivatives with ethyl acetate under specific conditions. One common method includes the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using dry dichloromethane as a solvent and lutidine and TBTU as coupling agents at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-Oxo-3-piperidyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 2-(6-Oxo-3-piperidyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is explored for its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-Oxo-3-piperidyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-(6-Oxo-3-piperidyl)acetate with structurally related compounds, highlighting differences in molecular properties, applications, and research findings:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound Not explicitly provided Likely C9H15NO3 ~201.2 (estimated) Combines a polar oxo-piperidine core with a lipophilic ethyl acetate group. Probable intermediate in drug synthesis or organic chemistry.
Ethyl 2-[6-Oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate 337922-14-2 C16H18N2O3 286.33 Density: 1.15 g/cm³; Boiling point: 427.2°C; pKa: 1.62. Styryl group enhances π-π interactions. Potential bioactive agent due to aromatic substituents.
Ethyl (S)-N-Boc-piperidine-3-carboxylate 91599-51-6 C13H23NO4 265.33 Boc-protected amine; chiral center at piperidine-3. Intermediate in peptide synthesis or chiral drug development.
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate Not provided C11H12N2O2 204.23 Fluorescent properties; imidazo-pyridine core. Antibiotic/antiviral research; fluorescent probes.
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2-yl)acetate 97055-45-3 C12H14N2O3S 266.32 Sulfur-containing heterocycle; high polarity due to oxo and thio groups. Not explicitly stated; likely used in medicinal chemistry.
Ethyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate 1246471-48-6 C13H18ClN3O2 283.75 Chloropyridazine substituent; white powder. Pharmaceutical intermediate (e.g., skincare or medical ingredients).

Key Observations:

Structural Impact on Properties :

  • Polarity : Oxo and amine groups (e.g., in Boc-protected derivatives ) increase hydrophilicity, whereas styryl or imidazo-pyridine groups enhance aromatic interactions.
  • Molecular Weight : Derivatives with bulkier substituents (e.g., styryl in ) exhibit higher molecular weights (~286 g/mol) compared to simpler piperidine esters (~201 g/mol).

Applications: Pharmaceutical Intermediates: Piperidine- and pyridazine-based esters (e.g., ) are frequently used in drug synthesis due to their modular reactivity.

Synthetic Flexibility :

  • Ethyl acetate esters are versatile intermediates. For example, ethyl 2-chloro-2-oxoacetate reacts with amines/alcohols to form diverse analogs .

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